molecular formula C20H25Cl2NO4S B12128291 C20H25Cl2NO4S

C20H25Cl2NO4S

Cat. No.: B12128291
M. Wt: 446.4 g/mol
InChI Key: QEPWMNSOPZJPKQ-UHFFFAOYSA-N
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Description

  • Tianeptine is a tricyclic antidepressant with a unique mechanism of action. It is commonly used to treat depression and anxiety disorders.
  • Its chemical structure consists of three rings: a thiophene ring, a benzene ring, and a cycloheptatriene ring.
  • Tianeptine is also known by other names, including Stablon .
  • The compound is a selective facilitator of serotonin uptake, acting in a manner opposite to selective serotonin reuptake inhibitors (SSRIs).
  • Preparation Methods

    • Tianeptine can be synthesized through various routes. One common method involves the reaction of 5,8-dichloro-10-dioxo-11-methyl-2,3,6,7,12,12a-hexahydro-1H-[1,4]thiazino[3,2-a]quinoline with 7-aminoheptanoic acid ethyl ester.
    • The synthetic steps include esterification, nitration, and subsequent reduction to yield Tianeptine.
  • Chemical Reactions Analysis

    • Tianeptine undergoes several reactions, including oxidation, reduction, and substitution.
    • Common reagents used in its synthesis include nitric acid, sodium hydroxide, and various organic solvents.
    • Major products formed during these reactions include intermediates and the final Tianeptine compound.
  • Scientific Research Applications

    • Tianeptine has applications beyond depression treatment:

        Neuroprotection: Some studies suggest that Tianeptine may protect neurons from oxidative stress and excitotoxicity.

        Pain Management: It has been investigated for its potential analgesic effects.

        Cognitive Enhancement: Tianeptine may improve memory and cognitive function.

        Inflammatory Disorders: Research explores its anti-inflammatory properties.

        Addiction Treatment: Tianeptine is being studied for its impact on substance use disorders.

  • Mechanism of Action

    • Tianeptine’s mechanism involves modulation of the serotonin system.
    • It enhances serotonin reuptake, leading to increased synaptic serotonin levels.
    • The compound may also affect glutamate receptors and neuroplasticity.
  • Comparison with Similar Compounds

    • Tianeptine stands out due to its unique mechanism and tricyclic structure.
    • Similar compounds include other antidepressants like SSRIs (e.g., fluoxetine, sertraline) and tricyclic antidepressants (e.g., amitriptyline).

    Remember that Tianeptine is a prescription medication, and its use should always be under medical supervision.

    Biological Activity

    C20H25Cl2NO4S is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula this compound indicates that the compound contains:

    • Carbon (C) : 20 atoms
    • Hydrogen (H) : 25 atoms
    • Chlorine (Cl) : 2 atoms
    • Nitrogen (N) : 1 atom
    • Oxygen (O) : 4 atoms
    • Sulfur (S) : 1 atom

    The presence of functional groups such as amines, chlorides, and sulfonates suggests potential interactions with various biological targets, including enzymes and receptors.

    Biological Activity Overview

    This compound exhibits a range of biological activities, which can be categorized as follows:

    • Antimicrobial Activity : Preliminary studies indicate that compounds structurally similar to this compound possess antimicrobial properties. This includes efficacy against various bacterial strains, including antibiotic-resistant pathogens.
    • Anticancer Properties : Research has shown that similar compounds may exhibit antitumor activity, making this compound a candidate for further investigation in cancer therapeutics .
    • Mechanism of Action : The compound's mechanism may involve interactions with cellular macromolecules, influencing biological pathways related to cell proliferation and apoptosis.

    Synthesis Methods

    The synthesis of this compound can be achieved through various chemical pathways. Notable methods include:

    • Direct Chlorination : Utilizing chlorinating agents to introduce chlorine atoms into the molecular structure.
    • Amination Reactions : Employing amine derivatives to form stable bonds with the compound's existing functional groups.

    Optimizing these synthesis methods is crucial for producing the compound in sufficient quantities for research and application purposes.

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    AntimicrobialEffective against Gram-positive and Gram-negative bacteria
    AntitumorPotential efficacy in inhibiting tumor growth
    Enzyme InteractionPossible inhibition or activation of specific enzymes

    Case Study 1: Antimicrobial Efficacy

    A study conducted on structurally similar compounds demonstrated significant antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. The results indicated that the presence of chlorine enhances the compound's reactivity and binding affinity to bacterial cell walls, leading to increased antimicrobial potency .

    Case Study 2: Anticancer Potential

    Research exploring the anticancer properties of related compounds found promising results in vitro. These studies highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

    Structural Activity Relationship (SAR)

    Understanding the structural activity relationship is vital for predicting the biological behavior of this compound. The following table summarizes some structurally related compounds and their associated activities:

    Compound NameMolecular FormulaKey FeaturesBiological Activity
    Compound AC19H24ClN3O4SSimilar amine structureAnti-inflammatory properties
    Compound BC21H27BrN2O5Contains bromineKnown for antimicrobial activity
    Compound CC20H26N2O3Lacks halogensExhibits neuroprotective effects
    Compound DC18H22ClN3O3SSimilar functional groupsInvestigated for anticancer properties

    This table illustrates how variations in molecular structure can influence the biological activity of compounds related to this compound.

    Properties

    Molecular Formula

    C20H25Cl2NO4S

    Molecular Weight

    446.4 g/mol

    IUPAC Name

    3-(2,2-dichloroethenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-2,2-dimethylcyclopropane-1-carboxamide

    InChI

    InChI=1S/C20H25Cl2NO4S/c1-20(2)16(10-17(21)22)18(20)19(24)23(14-8-9-28(25,26)12-14)11-13-4-6-15(27-3)7-5-13/h4-7,10,14,16,18H,8-9,11-12H2,1-3H3

    InChI Key

    QEPWMNSOPZJPKQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1(C(C1C(=O)N(CC2=CC=C(C=C2)OC)C3CCS(=O)(=O)C3)C=C(Cl)Cl)C

    Origin of Product

    United States

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